6-N-Biotinylaminohexanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

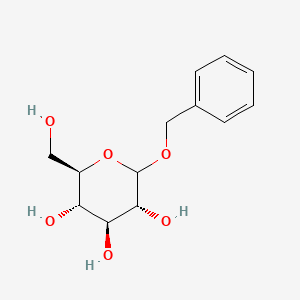

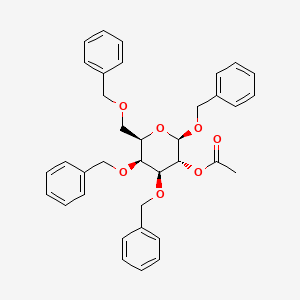

6-N-Biotinylaminohexanol is a chemical reagent featuring a biotin molecule ligated to a hexanol chain. The hexanol chain includes an alcohol group, which is open for functionalization, such as by reacting with carboxylic acids and interchanging with halogens or other electrophiles . Biotin is useful for affinity-based applications such as pull-down assays or for ligating with streptavidin proteins .

Mécanisme D'action

Target of Action

The primary target of 6-N-Biotinylaminohexanol is the biotin (vitamin B7) metabolic pathway . Biotin is a crucial coenzyme for several carboxylases involved in the metabolism of fatty acids, amino acids, and glucose .

Mode of Action

This compound is a chemical reagent featuring a biotin ligated to a hexanol chain . The hexanol features an alcohol group, which is open for functionalization such as by reacting with carboxylic acids and interchanging with halogens or other electrophiles . This allows the compound to interact with its targets and induce changes in their biochemical activity .

Biochemical Pathways

The compound affects the biotin metabolic pathway . Biotin is involved in the carboxylation of pyruvate to oxaloacetate in gluconeogenesis, acetyl-CoA carboxylation to malonyl-CoA in fatty acid synthesis, and propionyl-CoA carboxylation to methylmalonyl-CoA in amino acid metabolism .

Pharmacokinetics

Biotin is well-absorbed from the diet, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the biotin metabolic pathway . By modulating this pathway, the compound can potentially influence a wide range of physiological processes, including energy production, lipid metabolism, and amino acid synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological context in which the compound is used .

Méthodes De Préparation

The synthesis of 6-N-Biotinylaminohexanol involves the biotinylation of aminohexanol. The reaction typically starts with the activation of biotin, followed by its conjugation to aminohexanol under controlled conditions. The reaction conditions often include the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the biotinylated product . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

6-N-Biotinylaminohexanol undergoes various chemical reactions, including:

Oxidation: The alcohol group in the hexanol chain can be oxidized to form a carboxylic acid.

Reduction: The biotin moiety can be reduced under specific conditions to yield different derivatives.

Substitution: The alcohol group can participate in substitution reactions with halogens or other electrophiles, forming esters or ethers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

6-N-Biotinylaminohexanol is widely used in scientific research, particularly in:

Chemistry: As a reagent for biotinylation, enabling the study of biotin-streptavidin interactions.

Biology: In biochemical assays and affinity purification techniques, where it helps isolate and study proteins and other biomolecules.

Medicine: In diagnostic applications, such as in the development of biotinylated probes for imaging and detection of specific biomolecules.

Comparaison Avec Des Composés Similaires

6-N-Biotinylaminohexanol is unique due to its specific structure, which combines a biotin moiety with a hexanol chain. Similar compounds include:

Biotinylated Polyethylene Glycol (PEG): Used for similar biotin-streptavidin interactions but with different linker properties.

Biotinylated Amino Acids: Such as biotinylated lysine, which also facilitates biotin-streptavidin interactions but with different chemical properties.

Biotinylated Nucleotides: Used in molecular biology for labeling and detection purposes.

These compounds share the common feature of biotinylation but differ in their linker structures and specific applications.

Propriétés

IUPAC Name |

N-(6-hydroxyhexyl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O3S/c20-10-6-2-1-5-9-17-14(21)8-4-3-7-13-15-12(11-23-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12?,13-,15?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCYJOAYBYFSDA-OWYJLGKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

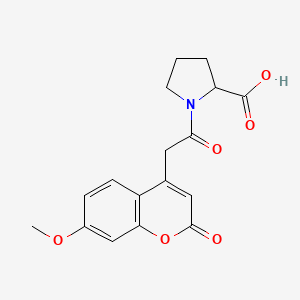

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B1139996.png)

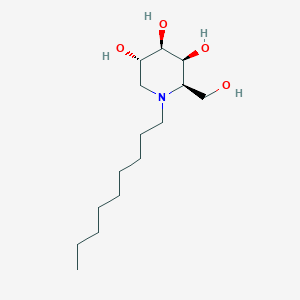

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)

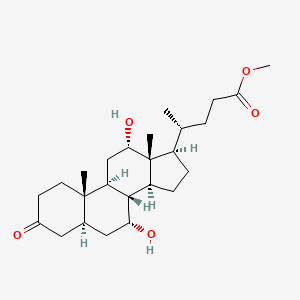

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)